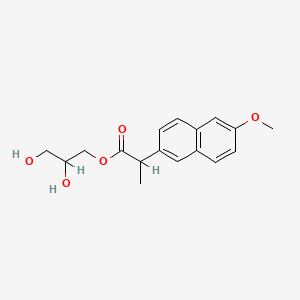

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Description

2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a glycol ester derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₁₇H₂₀O₅, with a molecular weight of 304.34 g/mol . The compound features a 6-methoxynaphthalen-2-yl moiety linked to a propanoate ester group, which is further substituted with a 2,3-dihydroxypropyl chain.

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGWSPZQESAHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959623 | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38835-17-5 | |

| Record name | 2,3-Dihydroxyethyl naproxenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most widely reported method involves Fischer esterification, where naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) reacts with glycerol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds under reflux with azeotropic water removal to drive equilibrium toward ester formation.

Reaction Conditions:

- Molar Ratio: 1:1.2 (naproxen to glycerol) to minimize di- or tri-ester byproducts.

- Catalyst Loading: 2–5 mol% sulfuric acid.

- Temperature: 110–120°C in toluene or xylene.

- Duration: 8–12 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Enthalpy of Formation (ΔHf) | -681.59 kJ/mol | Joback Method |

| Gibbs Free Energy (ΔGf) | -325.38 kJ/mol | Joback Method |

| Boiling Point (tb) | 926.17 K | Joback Method |

Mechanistic Insight:

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by glycerol’s primary hydroxyl group. The secondary hydroxyl group exhibits lower reactivity due to steric hindrance, resulting in a diastereomeric mixture.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer a stereoselective alternative. These reactions occur under mild conditions (30–50°C) in non-aqueous media, avoiding racemization of the naproxen’s chiral center.

Optimized Parameters:

- Solvent: Tert-butyl alcohol.

- Water Activity: <0.1 to suppress hydrolysis.

- Yield: 65–78% (reported for analogous NSAID esters).

Advantages:

- Reduced energy consumption.

- Higher regioselectivity for primary hydroxyl groups.

Protection-Deprotection Strategy

To enhance regiocontrol, glycerol is first protected as 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). After esterification with naproxen, acidic hydrolysis removes the ketal protecting group.

Steps:

- Protection: Glycerol → solketal (90% yield, H2SO4 catalyst).

- Esterification: Solketal + naproxen → protected ester (DCC/DMAP, 70°C).

- Deprotection: 0.1 M HCl in THF/water (quantitative).

Characterization Data:

- 1H NMR (Deprotected Ester): δ 7.65–7.12 (m, naphthalene), δ 4.25–3.89 (m, glycerol backbone).

- HPLC Purity: >98% (C18 column, 254 nm).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with immobilized catalysts (e.g., Amberlyst-15). Key benefits include:

Thermodynamic Modeling:

The Joback method predicts ideal gas heat capacity ($$c_{pg}$$) values ranging from 724.17 J/mol·K at 926.17 K to 776.22 J/mol·K at 1138.50 K, informing reactor cooling requirements.

Byproduct Analysis and Mitigation

Common Byproducts

- Diesters: 2-(6-Methoxynaphthalen-2-yl)propanoic acid diglyceride (5–8% yield).

- Racemized Naproxen: <1% under enzymatic conditions.

Mitigation Strategies:

- Chromatographic Purification: Silica gel column (ethyl acetate/hexane gradient).

- Crystallization: Ethanol/water (70:30) at -20°C.

Regulatory and Analytical Considerations

Chemical Reactions Analysis

Esterification

The primary synthesis route involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) with 2,3-dihydroxypropan-1-ol (glycerol derivative). This reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions .

-

Reactants : Naproxen (1.0 mol), 2,3-dihydroxypropan-1-ol (1.2 mol).

-

Catalyst : Sulfuric acid (5% w/w).

-

Conditions : Reflux in toluene for 6–8 hours.

-

Yield : ~80% after purification via column chromatography (hexane/ethyl acetate, 6:4) .

Hydroxyl Group Reactions

-

Acetylation : Reacts with acetic anhydride in pyridine to form acetylated derivatives.

-

Oxidation : The secondary hydroxyl group can be oxidized to a ketone using CrO₃ or KMnO₄, though specific data for this compound requires further study .

Ester Hydrolysis

-

Acidic Hydrolysis : Refluxing with HCl yields 2-(6-methoxynaphthalen-2-yl)propanoic acid and glycerol.

-

Basic Hydrolysis : NaOH/ethanol generates the sodium salt of naproxen .

Solvent Effects

Structural Anomalies

-

Rotamer Formation : The compound exists as a mixture of rotamers at room temperature, detectable via ¹H NMR splitting patterns .

Comparative Reaction Data

Research Findings

-

PEG 400 Superiority : Reactions conducted in PEG 400 avoid carcinogenic solvents (e.g., 1,4-dioxane) while maintaining high yields .

-

Chromatographic Purification : Silica gel chromatography (hexane/ethyl acetate) resolves rotamers and impurities effectively .

-

Thermal Stability : The ester linkage remains stable under reflux conditions but hydrolyzes rapidly in strong acidic/basic environments .

Unexplored Reactivity

-

Enzymatic Catalysis : Potential for lipase-mediated transesterification remains unstudied.

-

Radical Reactions : Methoxy and naphthalene groups may participate in photochemical reactions, warranting further investigation.

Scientific Research Applications

Pharmaceutical Development

2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is studied for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds. The methoxy-naphthalene moiety may enhance biological activity, making it a candidate for further exploration in drug development.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit anti-inflammatory or analgesic properties. The synthesis pathways often involve acylation or esterification reactions that leverage the hydroxyl groups present in the compound .

Case Study 1: Anti-inflammatory Agents

Research has indicated that derivatives of this compound can exhibit significant anti-inflammatory effects. In a study published in a peer-reviewed journal, a series of analogs were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that modifications to the naphthalene ring could enhance anti-inflammatory activity, paving the way for new therapeutic agents targeting inflammatory diseases .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of this compound and its derivatives. Using various assays (e.g., DPPH and ABTS), researchers found that certain derivatives exhibited strong radical scavenging activity, indicating potential applications in nutraceuticals and functional foods aimed at oxidative stress reduction .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This inhibition leads to reduced inflammation and pain . The compound may also interact with other molecular targets, such as receptors and enzymes, to modulate various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Naproxen-Based Analogs

a) Isopropyl 2-(6-Methoxynaphthalen-2-yl)Propionate

- Molecular Formula : C₁₇H₂₀O₃

- Molecular Weight : 272.34 g/mol

- Key Differences : Replaces the 2,3-dihydroxypropyl group with a simpler isopropyl ester. This reduces polarity and may alter hydrolysis kinetics, impacting bioavailability compared to the dihydroxypropyl derivative .

b) Naproxen 1,2-Propylene Glycol Esters (Mixture of Isomers)

Ibuprofen-Based Analogs

a) 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate

- Molecular Formula : C₁₆H₂₄O₄

- Molecular Weight : 280.36 g/mol

- Key Differences: Substitutes the 6-methoxynaphthalene group with a 4-isobutylphenyl ring (ibuprofen’s core).

b) 2-Hydroxypropyl 2-(4-Isobutylphenyl)Propanoate

- Molecular Formula : C₁₅H₂₂O₃

- Molecular Weight : 250.33 g/mol

- Key Differences : Contains a single hydroxyl group on the propyl chain, decreasing hydrophilicity and possibly accelerating ester hydrolysis compared to the dihydroxypropyl variant .

a) 2-(6-Ethylnaphthalen-2-yl)Propanoic Acid

- Molecular Formula : C₁₅H₁₆O₂

- Key Differences : Lacks the ester group entirely, featuring a free carboxylic acid. This enhances ionization at physiological pH, improving solubility but reducing membrane permeability relative to esterified analogs .

b) Natural Dihydroxypropyl Esters in Medicinal Plants

- Example: 1-O-(β-D-glucosyl)-2-[2-methoxy-4-(ω-hydroxypropyl)phenoxy]propan-3-ol (isolated from Pileostegia tomentella)

- Key Differences : Combines a dihydroxypropyl group with glycosylation, enhancing water solubility. Such natural analogs highlight the evolutionary optimization of ester-linked bioactive compounds .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Regulatory and Analytical Relevance

- Pharmaceutical Impurities: The compound is cataloged as a naproxen impurity (Catalogue No.: PA 14 0131008), with regulatory guidelines requiring strict control of such derivatives in drug formulations .

- Detection Methods : Chromatographic techniques (e.g., HPLC) paired with mass spectrometry are standard for quantifying these esters in complex matrices .

Biological Activity

2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHO

- Molecular Weight : 304.34 g/mol

- CAS Number : 22204-53-1

- Structure : The compound features a methoxynaphthalene moiety which is significant for its biological activity.

Research indicates that the compound exhibits inhibitory effects on specific enzymes involved in steroid metabolism. Notably, it has been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the conversion of androgens in prostate cancer cells, thus potentially affecting hormone-dependent pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can block the production of testosterone and dihydrotestosterone in castration-resistant prostate cancer (CRPC) cell lines. This inhibition may contribute to reduced tumor growth and progression .

Prostate Cancer Research

A significant study explored the effects of this compound on LNCaP-AKR1C3 cells, revealing that it effectively blocked AKR1C3-mediated production of testosterone and induction of prostate-specific antigen (PSA). This suggests a potential therapeutic role in managing CRPC by overcoming drug resistance associated with conventional therapies .

Toxicological Assessments

In addition to its therapeutic potential, the compound was evaluated for its toxicity using germination bioassays with radish seeds (Raphanus sativus L.). The results indicated that at concentrations of 1 mM, the compound did not significantly inhibit root or hypocotyl growth, suggesting a favorable safety profile for further development .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 22204-53-1 |

| AKR1C3 Inhibition IC | Not specified |

| Toxicity (Radish Bioassay) | No significant inhibition at 1 mM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can reaction efficiency be monitored?

- Answer : A common approach involves nucleophilic substitution reactions using precursors like naphthol derivatives (e.g., 6-methoxy-2-naphthol). For instance, oxyanion intermediates can be generated using K₂CO₃ in DMF, followed by alkylation with propargyl bromide or similar reagents . Reaction progress is typically monitored via TLC with solvent systems like n-hexane:ethyl acetate (9:1) to track intermediates. Post-reaction purification often employs ethyl acetate extraction and drying over anhydrous Na₂SO₄ .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Answer : High-performance liquid chromatography (HPLC) with gradient elution (e.g., acetic acid/water and acetonitrile/tetrahydrofuran mixtures) is critical for impurity profiling . Impurities such as positional isomers or residual intermediates (e.g., 2-(4-methylphenyl)-propanoic acid) should be quantified against pharmacopeial standards using validated methods . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation .

Q. What solvent systems and storage conditions ensure the compound’s stability during experimental workflows?

- Answer : The compound’s glycol ester moiety suggests sensitivity to hydrolysis. Storage at -20°C in anhydrous solvents like acetonitrile or DMF is advised. For aqueous solubility, hydrochloride salts (enhancing water solubility) may be preferable for biological assays . Stability studies under varying pH and temperature conditions should precede long-term experiments.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows use reaction path searches to identify optimal conditions for naphthalene-based intermediates . Machine learning algorithms can further prioritize reaction parameters (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in spectroscopic data or unexpected byproduct formation during synthesis?

- Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) clarify structural ambiguities . For byproducts, tandem MS/MS fragmentation or X-ray crystallography may identify unexpected adducts (e.g., diastereomers formed during esterification) . Methodological replication under controlled conditions (e.g., inert atmosphere) minimizes oxidative byproducts .

Q. How does the compound’s naphthalene moiety influence its pharmacological activity, and what in vitro assays are suitable for mechanistic studies?

- Answer : The 6-methoxynaphthalen-2-yl group enhances lipophilicity, potentially improving membrane permeability. For receptor-binding studies, radioligand displacement assays (e.g., using tritiated analogs) quantify affinity for targets like prostaglandin receptors . Cell-based assays (e.g., cAMP modulation in HEK293 cells) can elucidate downstream signaling effects .

Q. What advanced impurity profiling techniques are required for regulatory compliance in preclinical development?

- Answer : LC-MS/MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) detects non-UV-active impurities (e.g., alkyl halides from synthesis). Thresholds for genotoxic impurities (e.g., propargyl bromide residues) must align with ICH M7 guidelines, requiring sensitive quantification at ppm levels . Structural analogs (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) should be included in reference standards .

Methodological Considerations

- Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, catalyst) in synthesis optimization .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate reaction conditions with yield/purity .

- Contradiction Management : Cross-validate analytical results with orthogonal techniques (e.g., NMR vs. IR for functional group confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.